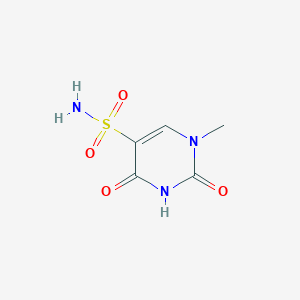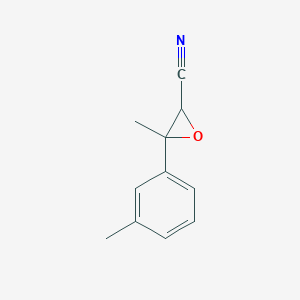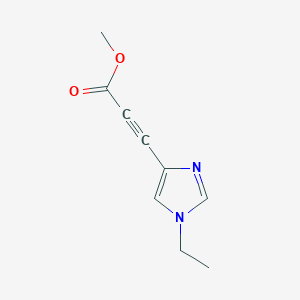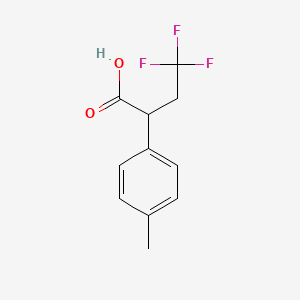![molecular formula C9H10ClN3O2S B13199405 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the construction of the pyrrolo[2,3-d]pyrimidine ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between maleic anhydride and aromatic amines can yield intermediates that, upon further reaction with thionyl chloride, produce the desired sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Amines and Alcohols: Common nucleophiles for substitution reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the specific redox reaction.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential activities against various diseases.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolo[2,3-d]pyrimidine core can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, share structural similarities and are used in drug discovery.
Pyrrole Derivatives: Pyrrole-containing compounds, known for their diverse biological activities, are structurally related to the pyrrolo[2,3-d]pyrimidine core.
Uniqueness
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and chemical biology.
Eigenschaften
Molekularformel |
C9H10ClN3O2S |
|---|---|
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O2S/c1-6(2)13-4-8(16(10,14)15)7-3-11-5-12-9(7)13/h3-6H,1-2H3 |
InChI-Schlüssel |
GFCZDKUFRVKAIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C2=CN=CN=C21)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)



![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)




